molecular formula C22H25NO2S B2955015 (E)-3-(4-(methylthio)phenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acrylamide CAS No. 1627464-85-0

(E)-3-(4-(methylthio)phenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acrylamide

Cat. No.: B2955015
CAS No.: 1627464-85-0
M. Wt: 367.51
InChI Key: MQWIMWBKRADJIX-FMIVXFBMSA-N
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Description

This compound features an acrylamide backbone with a (4-methylthiophenyl) group at the α-position and a 4-phenyltetrahydro-2H-pyran-4-yl)methyl substituent on the amide nitrogen.

Properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2S/c1-26-20-10-7-18(8-11-20)9-12-21(24)23-17-22(13-15-25-16-14-22)19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,23,24)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWIMWBKRADJIX-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-(methylthio)phenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Structure C19H23N1O1S1\text{Structure }\text{C}_{19}\text{H}_{23}\text{N}_{1}\text{O}_{1}\text{S}_{1}

Biological Activity Overview

The compound's biological activity has been evaluated in various studies, primarily focusing on its anticancer properties. The following sections detail these findings.

Anticancer Activity

Research indicates that derivatives of compounds containing the methylthio group exhibit significant anticancer activity. For instance, a study on 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives demonstrated strong antiproliferative effects against a panel of cancer cell lines, comparable to established chemotherapeutics like Paclitaxel . This suggests that this compound may also possess similar properties.

The proposed mechanisms for the anticancer effects of compounds with similar structures include:

  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest, leading to apoptosis in cancer cells. This was demonstrated through propidium iodide staining in flow cytometry assays .
  • Selective Cytotoxicity : The selectivity towards cancer cells while sparing normal cells highlights the therapeutic potential of these compounds .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds, providing insights into their efficacy and safety profiles.

Table 1: Summary of Anticancer Studies on Methylthio Derivatives

Compound NameCell Lines TestedIC50 (µM)Effect Observed
3-Phenylacetyl-4-(4-methylthio phenyl)-1H-pyrroleMGC80-3, HeLa10.0Induced necrosis
(E)-3-(4-(methylthio)phenyl)-N-acetylamideA549, MCF712.5Apoptotic effects observed
3-[2-(4-methylthio)phenyl]acetyl(6-methyl)pyridinePC3, SKOV38.0Cell cycle arrest

Toxicological Considerations

While exploring the biological activity, it is crucial to consider the toxicological profile of this compound. Similar compounds have shown potential toxicity:

  • Acute Toxicity : Compounds with methylthio groups can exhibit acute toxicity if ingested or inhaled .
  • Environmental Impact : Certain derivatives are classified as hazardous to aquatic life, necessitating careful handling and disposal .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares key structural features and inferred properties:

Compound Name R₁ (Acrylamide α-position) R₂ (Amide Nitrogen) Key Properties
Target Compound 4-(Methylthio)phenyl (4-Phenyltetrahydro-2H-pyran-4-yl)methyl High lipophilicity (SMe); rigid pyran ring may enhance target selectivity
(E)-3-(4-Chlorophenyl)-N-propylacrylamide () 4-Chlorophenyl n-Propyl Chlorine increases electronegativity; simpler alkyl chain reduces steric hindrance
(E)-N-((4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide 4-(Methylthio)phenyl (4-(2-Methoxyphenyl)tetrahydropyran-4-yl)methyl Methoxy group introduces polarity; ortho-substitution may hinder binding
3-(4-Isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide 4-Isobutylphenyl 4-(Trifluoromethoxy)phenyl Bulky isobutyl and trifluoromethoxy groups enhance metabolic stability
(E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)acrylamide 4-Methoxyphenyl 2-Pyridyl Pyridyl group enables hydrogen bonding; methoxy enhances solubility

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The methylthio group (logP ~2.5) increases membrane permeability compared to methoxy (logP ~1.7) or hydroxy (logP ~0.5) substituents.
  • Metabolic Stability : Bulky tetrahydropyran and trifluoromethoxy groups () resist oxidative metabolism better than simpler alkyl chains .
  • Solubility : Polar groups (e.g., pyridyl in ) improve aqueous solubility, critical for bioavailability .

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